molecular formula C13H15N3O4 B15304518 4-(Dimethylamino)-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

4-(Dimethylamino)-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

Cat. No.: B15304518
M. Wt: 277.28 g/mol
InChI Key: WSHNOXSUCCRSRW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound with a complex structure, featuring both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. The dimethylamino group is then introduced via alkylation. The diazinan-1-yl moiety is incorporated through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the diazinan-1-yl ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid exerts its effects is largely dependent on its interaction with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazinan-1-yl ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-(Dimethylamino)benzoic acid: Lacks the diazinan-1-yl ring, making it less complex and potentially less versatile.

    3-(2,4-Dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the dimethylamino group, which may reduce its efficacy in certain applications.

Uniqueness: The combination of the dimethylamino group and the diazinan-1-yl ring in 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid provides a unique set of chemical properties, making it more versatile in both synthetic and biological applications compared to its simpler analogs.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C13H15N3O4/c1-15(2)9-4-3-8(12(18)19)7-10(9)16-6-5-11(17)14-13(16)20/h3-4,7H,5-6H2,1-2H3,(H,18,19)(H,14,17,20)

InChI Key

WSHNOXSUCCRSRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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